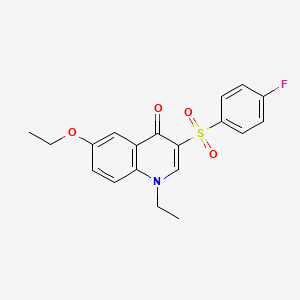

6-ethoxy-1-ethyl-3-((4-fluorophenyl)sulfonyl)quinolin-4(1H)-one

Beschreibung

6-Ethoxy-1-ethyl-3-((4-fluorophenyl)sulfonyl)quinolin-4(1H)-one is a quinolin-4(1H)-one derivative with three key substituents:

- Position 1: Ethyl group, which differentiates it from benzyl-substituted analogs.

- Position 3: 4-Fluorophenyl sulfonyl group, contributing strong electron-withdrawing effects.

- Position 6: Ethoxy group, enhancing electron density on the quinoline core.

Eigenschaften

IUPAC Name |

6-ethoxy-1-ethyl-3-(4-fluorophenyl)sulfonylquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FNO4S/c1-3-21-12-18(26(23,24)15-8-5-13(20)6-9-15)19(22)16-11-14(25-4-2)7-10-17(16)21/h5-12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGGOYWROZFQYAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1C=CC(=C2)OCC)S(=O)(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-1-ethyl-3-((4-fluorophenyl)sulfonyl)quinolin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the ethoxy and ethyl groups: These groups can be introduced via alkylation reactions using appropriate alkyl halides.

Fluorination: The fluorine atom can be introduced using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can occur at the quinoline core, potentially leading to dihydroquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine atom, to form various substituted derivatives.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols, and alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while nucleophilic substitution could produce a variety of substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- IUPAC Name : 6-ethoxy-1-ethyl-3-((4-fluorophenyl)sulfonyl)quinolin-4(1H)-one

- Molecular Formula : C₁₈H₁₈FNO₃S

- Molecular Weight : 375.4 g/mol

The compound belongs to the quinoline family, known for their significant biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Medicinal Chemistry

6-ethoxy-1-ethyl-3-((4-fluorophenyl)sulfonyl)quinolin-4(1H)-one has shown promise as a potential therapeutic agent in several studies:

Anticancer Properties :

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values ranging from 0.05 to 0.15 μmol/mL against A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer) cell lines. These values suggest that it may be more effective than established chemotherapeutics like doxorubicin, which has an IC50 of approximately 0.04 to 0.06 μmol/mL.

Anti-inflammatory Effects :

The compound has been investigated for its anti-inflammatory properties, particularly its ability to inhibit specific pathways involved in inflammation. Similar quinoline derivatives have been shown to modulate cAMP levels, which play a crucial role in inflammatory responses.

Enzyme Inhibition Studies

The compound is being explored as a potential enzyme inhibitor. Its sulfonyl group may interact with active sites of target enzymes, modulating their function. This mechanism is crucial for developing new drugs aimed at treating diseases where enzyme dysregulation is a factor.

Cytotoxicity Against Cancer Cell Lines

A significant study evaluated the effects of 6-ethoxy-1-ethyl-3-((4-fluorophenyl)sulfonyl)quinolin-4(1H)-one on several cancer cell lines. The findings showed that the compound not only inhibited cell proliferation but also induced apoptosis in these cells. The specific mechanisms of action are under investigation but are believed to involve the modulation of signaling pathways related to cell survival and death.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer Activity | IC50 values: A549 (0.05 μmol/mL), MCF7 (0.15 μmol/mL) | |

| Anti-inflammatory | Modulation of cAMP levels | |

| Enzyme Inhibition | Potential interaction with target enzymes | Ongoing Research |

Wirkmechanismus

The mechanism of action of 6-ethoxy-1-ethyl-3-((4-fluorophenyl)sulfonyl)quinolin-4(1H)-one would depend on its specific application. In a medicinal context, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group could play a crucial role in binding to the active site of enzymes, while the quinoline core may interact with nucleic acids or proteins.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Analysis

Table 1: Substituent Comparison of Key Compounds

Key Observations:

Fluorine or chlorine in benzyl groups (Compounds A, C) may enhance metabolic stability via electron-withdrawing effects .

Replacing sulfonyl with benzoyl (Compound F) reduces electron withdrawal, which may alter biological activity .

Position 6: Ethoxy substitution (target, A, C, D, F) donates electrons to the quinoline core, contrasting with bromo substitution in Compound B, which is electron-withdrawing and sterically bulky .

Table 2: Physicochemical Data (Available from Evidence)

Key Observations:

- Lipophilicity : The target’s ethyl group likely reduces logP compared to benzyl analogs (e.g., Compound D: logP = 4.6) .

- Antimalarial Activity : highlights that substituents like heptyl or methyl in ELQ analogs affect logP and efficacy. The target’s ethoxy and sulfonyl groups may balance solubility and target binding .

Biologische Aktivität

6-Ethoxy-1-ethyl-3-((4-fluorophenyl)sulfonyl)quinolin-4(1H)-one is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Quinoline and its derivatives are known for their diverse pharmacological properties, including antibacterial, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

The compound's molecular formula is , with a molecular weight of 357.43 g/mol. The structure features an ethoxy group, an ethyl group, and a sulfonyl moiety attached to the quinoline ring, contributing to its unique biological profile.

The mechanism of action for 6-ethoxy-1-ethyl-3-((4-fluorophenyl)sulfonyl)quinolin-4(1H)-one primarily involves its interaction with specific biological targets such as enzymes and receptors. The sulfonyl group may enhance binding affinity to target proteins, potentially modulating their activity. Ongoing research aims to elucidate the precise pathways involved in its biological effects.

Antimicrobial Activity

In vitro studies have demonstrated that quinoline derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to 6-ethoxy-1-ethyl-3-((4-fluorophenyl)sulfonyl)quinolin-4(1H)-one have shown promising results against various bacterial strains. A study reported that similar quinoline derivatives displayed minimum inhibitory concentrations (MIC) ranging from 0.5 to 2 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Research has indicated that quinoline derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study highlighted that related compounds exhibited IC50 values in the micromolar range against several cancer cell lines, including breast and lung cancer cells . The presence of the fluorophenyl group in 6-ethoxy-1-ethyl-3-((4-fluorophenyl)sulfonyl)quinolin-4(1H)-one may enhance its anticancer efficacy by improving solubility and bioavailability.

Anti-inflammatory Effects

Quinoline derivatives have also been investigated for their anti-inflammatory properties. In animal models, compounds similar to 6-ethoxy-1-ethyl-3-((4-fluorophenyl)sulfonyl)quinolin-4(1H)-one demonstrated significant reductions in inflammation markers, suggesting potential applications in treating inflammatory diseases .

Case Studies

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various quinoline derivatives, including those structurally related to 6-ethoxy-1-ethyl-3-((4-fluorophenyl)sulfonyl)quinolin-4(1H)-one. The results indicated that these compounds inhibited bacterial growth effectively, with some exhibiting bactericidal effects at low concentrations .

Case Study 2: Anticancer Activity

In a preclinical trial, a derivative of this compound was tested against human cancer cell lines. The results showed a dose-dependent inhibition of cell growth, with IC50 values indicating potent anticancer activity. The study suggested further exploration into the compound's mechanism of action and its potential for clinical application .

Data Summary Table

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.